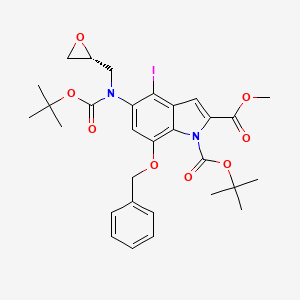
Duocarmycin SA intermediate-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duocarmycin SA intermediate-1 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound is derived from the natural product duocarmycin SA, which was isolated from Streptomyces bacteria.
Preparation Methods
The synthesis of Duocarmycin SA intermediate-1 involves several steps, starting from indoline derivatives. One common synthetic route includes the conversion of indoline to an iodide derivative, followed by a palladium-catalyzed Mizoroki-Heck reaction with a dehydroalanine derivative to yield the desired intermediate . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. Key steps in the synthesis include:
Conversion of indoline to iodide: This step involves the use of reagents such as iodine and a base.
Mizoroki-Heck reaction: This palladium-catalyzed reaction requires a dehydroalanine derivative and a suitable palladium catalyst.
Chemical Reactions Analysis
Duocarmycin SA intermediate-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The intermediate can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines.
Major products formed from these reactions include various derivatives of the intermediate, which can be further modified for specific applications .
Scientific Research Applications
Duocarmycin SA intermediate-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block for other duocarmycin derivatives.
Biology: It is studied for its interactions with DNA and its potential to induce DNA damage.
Medicine: This compound is being investigated for its potential use in cancer therapy, particularly in the development of antibody-drug conjugates and prodrugs
Industry: The compound is used in the production of pharmaceuticals and other bioactive molecules
Mechanism of Action
Duocarmycin SA intermediate-1 exerts its effects by alkylating DNA. The compound binds to the minor groove of DNA and forms covalent bonds with adenine residues. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets of this compound include DNA itself, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Duocarmycin SA intermediate-1 is similar to other compounds in the duocarmycin family, such as:
Duocarmycin A: Another potent DNA-alkylating agent with similar structural features.
CC-1065: A natural product with a similar mechanism of action but different structural characteristics.
Yatakemycin: A related compound with even higher cytotoxicity
What sets this compound apart is its synthetic accessibility and potential for modification, making it a valuable tool in the development of targeted cancer therapies .
Properties
Molecular Formula |
C30H35IN2O8 |
|---|---|
Molecular Weight |
678.5 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl-[[(2R)-oxiran-2-yl]methyl]amino]-7-phenylmethoxyindole-1,2-dicarboxylate |
InChI |
InChI=1S/C30H35IN2O8/c1-29(2,3)40-27(35)32(15-19-17-38-19)21-14-23(39-16-18-11-9-8-10-12-18)25-20(24(21)31)13-22(26(34)37-7)33(25)28(36)41-30(4,5)6/h8-14,19H,15-17H2,1-7H3/t19-/m1/s1 |
InChI Key |
BKDGQGOUZAEPNP-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(C[C@@H]4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(CC4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















